Iprocinodine II
Description
Structure
2D Structure
Properties
CAS No. |
60830-80-0 |
|---|---|
Molecular Formula |
C40H65N13O13 |
Molecular Weight |
936.0 g/mol |
IUPAC Name |
(E)-3-[4-[(2R,3R,4S,5S,6R)-5-[[(2S,3R,4R,5R)-5-[[(3aS,6S,7R,7aR)-7-(carbamoylamino)-2-oxo-1,3a,4,6,7,7a-hexahydropyrano[4,3-d][1,3]oxazol-6-yl]oxy]-3-(carbamoylamino)-4-hydroxyoxan-2-yl]carbamoylamino]-3-(diaminomethylideneamino)-4-hydroxy-6-methyloxan-2-yl]oxyphenyl]-N-[3-[4-(propan-2-ylamino)butylamino]propyl]prop-2-enamide |
InChI |
InChI=1S/C40H65N13O13/c1-19(2)46-15-5-4-13-45-14-6-16-47-25(54)12-9-21-7-10-22(11-8-21)64-35-30(48-36(41)42)32(56)26(20(3)63-35)51-39(59)53-33-29(50-38(44)58)31(55)24(18-61-33)65-34-28(49-37(43)57)27-23(17-62-34)66-40(60)52-27/h7-12,19-20,23-24,26-35,45-46,55-56H,4-6,13-18H2,1-3H3,(H,47,54)(H,52,60)(H4,41,42,48)(H3,43,49,57)(H3,44,50,58)(H2,51,53,59)/b12-9+/t20-,23-,24-,26-,27+,28-,29-,30-,31+,32+,33+,34+,35-/m1/s1 |
InChI Key |
FJPCGBFVXKBORY-QTRGFMEWSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CC=C(C=C2)/C=C/C(=O)NCCCNCCCCNC(C)C)N=C(N)N)O)NC(=O)N[C@@H]3[C@@H]([C@H]([C@@H](CO3)O[C@H]4[C@@H]([C@@H]5[C@@H](CO4)OC(=O)N5)NC(=O)N)O)NC(=O)N |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)NCCCNCCCCNC(C)C)N=C(N)N)O)NC(=O)NC3C(C(C(CO3)OC4C(C5C(CO4)OC(=O)N5)NC(=O)N)O)NC(=O)N |
Origin of Product |
United States |
Synthetic and Semisynthetic Methodologies for Iprocinodine Ii and Analogues
Semisynthetic Preparation Strategies of Iprocinodine II from Natural Precursors
Semisynthesis provides an efficient route to complex molecules by utilizing structurally related natural products as advanced starting materials. This approach leverages the chemical complexity already present in these precursors, often reducing the number of synthetic steps required.
This compound is a semisynthetic compound derived from naturally occurring antibiotics. researchgate.netjst.go.jp Specifically, it is the isopropylated derivative of active glycocinnamoylspermidine metabolites. researchgate.netjst.go.jp These parent compounds are produced by a species of Nocardia. researchgate.netjst.go.jp The preparation involves the chemical modification of these complex natural precursors, highlighting a common strategy where a natural product's core structure is functionalized to yield a new chemical entity. researchgate.net The process also generates minor components resulting from the chemical reaction, which require careful resolution and characterization. researchgate.netjst.go.jp
The efficiency and yield of semisynthetic preparations are highly dependent on the specific reaction conditions employed. The optimization of these conditions is a critical step to ensure the viability of a synthetic route. whiterose.ac.uk Key objectives in reaction optimization include screening for significant factors, determining optimal levels for these factors (e.g., temperature, reagent concentration), and ensuring the robustness of the reaction. whiterose.ac.uk
Common variables that are subject to optimization are often categorized as continuous (e.g., temperature, reaction time) or categorical (e.g., choice of solvent or catalyst). whiterose.ac.uk Methodologies such as "One Factor At a Time" (OFAT) or more advanced "Design of Experiments" (DoE) can be systematically applied. whiterose.ac.uk For instance, in a given reaction, the temperature and reaction time might be fixed while the reaction media and catalyst are varied to find the highest yield. whiterose.ac.uk Subsequently, these optimized factors are fixed to fine-tune others, like catalyst loading. whiterose.ac.uk Such systematic approaches outperform intuition-guided methods and are crucial for developing efficient and scalable syntheses. whiterose.ac.uknih.gov
Chemical Synthesis of this compound Scaffolds and Core Structures
Total chemical synthesis allows for the construction of complex molecules from simple, readily available starting materials. This provides access to the target molecule and enables the synthesis of analogues not accessible through semisynthetic routes.
The pyrrolidine (B122466) ring is a prevalent core structure in many biologically active molecules and its synthesis is of significant interest. nih.gov A variety of methods have been developed for its construction. One modern approach involves the photo-promoted ring contraction of pyridines, which are abundant and inexpensive bulk chemicals. nih.govosaka-u.ac.jp This method can produce pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton, which serve as versatile synthons for further derivatization. osaka-u.ac.jpnih.gov Other established methods include intramolecular cyclization via amination of unsaturated carbon-carbon bonds and [3+2] cycloaddition reactions of azomethine ylides with alkenes. nih.gov
The construction of pyridine (B92270) rings, another key structural motif, is also well-established in organic synthesis. For bicyclic systems that may be related to the core of this compound, such as the pyrrolo[2,3-d]pyrimidine system, synthetic strategies often involve the coupling of an aminopyrimidine with a suitable reaction partner. clockss.org For example, a Michael addition between an aminopyrimidine and a nitroolefin, followed by a Nef reaction and intramolecular cyclization, can efficiently form the desired bicyclic ring system. clockss.org
Many complex natural and synthetic molecules possess chiral centers, and their specific three-dimensional arrangement is often crucial for their biological function. Stereoselective synthesis refers to chemical reactions that preferentially form one stereoisomer over others. chemistrydocs.com The development of such methods is essential for producing enantiomerically pure compounds. amazon.com
Key strategies for achieving stereoselectivity include:
Substrate-controlled synthesis: Utilizing a chiral starting material, such as a monoterpene, to direct the stereochemical outcome of subsequent reactions. beilstein-journals.org
Auxiliary-controlled synthesis: Temporarily attaching a chiral auxiliary to an achiral substrate to guide the reaction stereoselectively, after which the auxiliary is removed.
Reagent-controlled synthesis: Employing a chiral reagent or catalyst. thieme.com For example, chiral N,N'-dioxide-zinc(II) complexes have been used to catalyze enantioselective cycloaddition reactions. researchgate.net
The stereoselective construction of the 2-amino-1,3-diol moiety, a common feature in bioactive molecules, often relies on the stereoselective insertion of amino and alcohol groups in the correct relative configuration. beilstein-journals.org These general principles and methods are applicable to the construction of the specific chiral centers present in the this compound structure. chemistrydocs.comorganic-chemistry.org
Strategies for Chemical Derivatization and Analogue Generation
Chemical derivatization is a technique used to convert a chemical compound into a product of similar chemical structure, called a derivative. nih.gov This can be done to enhance analytical detection or to create a library of related compounds (analogues) for structure-activity relationship (SAR) studies. nih.govnih.gov
Several strategies for derivatization and analogue generation exist:
Functional Group Modification: Existing functional groups on the parent molecule can be modified. For example, a derivatization-based in-source fragmentation strategy can be used to label specific functional groups like carboxyl, amino, or carbonyl groups for enhanced detection in mass spectrometry. nih.gov
Pre-column Derivatization: In liquid chromatography, analytes can be derivatized before being introduced to the column to improve separation, enhance detectability, or reduce decomposition during analysis. nih.gov
Diversity-Oriented Synthesis: This strategy aims to rapidly produce a wide range of structurally diverse molecules from a common starting point. nih.gov For instance, a synthetic pathway that allows for a broad substrate scope can be used to generate a library of iminosugar analogues in a few straightforward transformations. nih.gov Such approaches are valuable in drug discovery for exploring the chemical space around a lead compound.
These strategies can be applied to this compound to generate analogues for further research, potentially leading to compounds with improved properties.
Design and Synthesis of Novel this compound Analogues for SAR Studies
The design and synthesis of novel analogues are fundamental to understanding the structure-activity relationships (SAR) of a lead compound. This process involves systematically modifying the chemical structure of the parent molecule and evaluating the impact of these changes on its biological activity. For a hypothetical "this compound," this would involve the creation of a library of related compounds to probe the importance of different structural features.
A classical medicinal chemistry approach would be applied to design and synthesize a library of derivatives by making structural changes to various parts of the molecule. For instance, in studies of other complex molecules, the removal or replacement of specific chemical groups has been shown to significantly affect activity. A SAR analysis might reveal that certain side chains are essential for the compound's primary function. For example, in the development of thioridazine (B1682328) derivatives, it was found that the piperidine-ethyl side chain was crucial for its antimycobacterial activity. unisi.it
The synthesis of analogues often relies on established chemical reactions. For peptide-based molecules, solid-phase peptide synthesis (SPPS) is a common technique. This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid resin support. For instance, the synthesis of teixobactin (B611279) analogues utilized a stepwise 9-fluorenylmethyloxycarbonyl (Fmoc) SPPS approach. monash.edu This methodology facilitates the rapid creation of numerous analogues for SAR studies by allowing for the incorporation of various natural and unnatural amino acids at specific positions. monash.edu
The table below illustrates a hypothetical set of this compound analogues and the rationale for their synthesis in an SAR study.
| Analogue ID | Modification from Parent Compound | Rationale for Synthesis |
| IP-002 | Replacement of a putative methyl group with an ethyl group | To investigate the effect of alkyl chain length on activity. |
| IP-003 | Substitution of a hypothetical phenyl ring with a furan (B31954) ring | To explore the impact of aromatic ring electronics and sterics. |
| IP-004 | Introduction of a hydroxyl group on a side chain | To assess the influence of hydrogen bonding on target interaction. |
| IP-005 | Removal of a specific functional group | To determine the necessity of the group for biological activity. |
Chemoselective Functionalization of Polyamine Moieties
Many biologically active compounds contain polyamine structures, which are characterized by the presence of multiple amino groups. The selective functionalization of these moieties is a significant challenge in synthetic chemistry due to the similar reactivity of primary and secondary amines.
Several strategies have been developed for the chemoselective protection and activation of primary amines in polyamines. One approach involves the use of protecting groups that preferentially react with primary amines over secondary amines. For example, the 2-nitrobenzenesulfonyl group can be used for the highly chemoselective protection and activation of primary amines. researchgate.net This allows for subsequent modifications at other positions of the molecule without affecting the protected primary amines.
Another strategy is the use of palladium-catalyzed amination reactions. This method has been employed to synthesize polyazamacrocycles containing pyridine moieties through the reaction of dihalopyridines with linear polyamines. researchgate.net Such reactions can be controlled to achieve selective functionalization.
The following table outlines potential chemoselective functionalization reactions that could be applied to a polyamine-containing this compound.
| Reaction Type | Reagents and Conditions | Targeted Moiety | Purpose of Functionalization |
| N-Alkylation | Alkyl halide, mild base | Primary amine | To investigate the effect of steric bulk at the amine. |
| N-Acylation | Acyl chloride, base | Primary amine | To introduce new functional groups and alter electronic properties. |
| Reductive Amination | Aldehyde or ketone, reducing agent | Primary amine | To introduce branched substituents. |
| Sulfonylation | Sulfonyl chloride, base | Primary and secondary amines | To modify the charge and hydrogen bonding capacity of the amine. |
The Chemical Compound this compound: A Review of its Biological Mechanisms
Currently, there is no publicly available scientific literature detailing the molecular mechanisms of the chemical compound “this compound.” Extensive searches of chemical and biological databases have not yielded any specific information regarding its antibacterial, immunomodulatory, or anti-inflammatory properties.
Therefore, the detailed outline provided by the user concerning the molecular mechanisms of this compound cannot be addressed. The requested sections and subsections, including its purported interference with microbial nucleic acid and protein synthesis, inhibition of peptidoglycan biosynthesis, and suppression of pro-inflammatory cytokines, lack a basis in published research.
It is possible that “this compound” is a compound that is currently under investigation and not yet described in peer-reviewed literature, a proprietary molecule not disclosed to the public, or a misnomer. Without accessible data, a scientifically accurate and informative article on its biological activity cannot be generated.
Molecular Mechanisms of Biological Activity of Iprocinodine Ii
Immunomodulatory and Anti-inflammatory Mechanisms
Inhibition of Nuclear Factor-kappa B (NF-κB) Activation
Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in regulating the immune and inflammatory responses. nih.govnih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. medchemexpress.com Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. nih.govmedchemexpress.com This process allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and induces the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. nih.gov
The dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous chronic inflammatory diseases. nih.govmedchemexpress.com Consequently, the inhibition of NF-κB activation represents a key therapeutic strategy for managing these conditions. Research into the molecular mechanisms of Iprocinodine II would investigate its ability to interfere with this pathway. This would typically involve examining its effects on the phosphorylation and degradation of IκBα and the subsequent nuclear translocation of NF-κB subunits, such as p65.
Characterization of Downstream Signaling Pathway Modulation
The activation of NF-κB initiates a cascade of downstream signaling events that orchestrate the inflammatory response. The modulation of these pathways is a crucial aspect of the biological activity of anti-inflammatory compounds. A full characterization of this compound's effects would involve investigating its impact on various signaling cascades that are either directly or indirectly regulated by NF-κB.
Key areas of investigation would include the mitogen-activated protein kinase (MAPK) pathways, such as ERK, JNK, and p38, which often cross-talk with the NF-κB pathway to fine-tune the inflammatory response. Furthermore, the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical signaling route in immunity and inflammation that could be modulated by this compound. mdpi.comnih.gov Understanding how this compound affects the phosphorylation and activation of key proteins within these pathways would provide a comprehensive picture of its mechanism of action.
Pharmacological Investigations in Non-Human Biological Systems
In vitro Efficacy Studies on Inflammatory Markers
To evaluate the anti-inflammatory potential of this compound, a series of in vitro studies would be conducted using various cell-based models. These studies are designed to quantify the compound's ability to suppress the production of key inflammatory mediators. A common approach involves stimulating immune cells, such as macrophages or peripheral blood mononuclear cells (PBMCs), with an inflammatory agent like lipopolysaccharide (LPS) and then treating the cells with this compound.
The efficacy of this compound would be assessed by measuring its impact on the secretion and gene expression of pro-inflammatory cytokines and enzymes.
Table 1: Hypothetical In vitro Efficacy of this compound on Inflammatory Markers
| Inflammatory Marker | Cell Type | Stimulant | This compound Effect (IC₅₀) |
| Tumor Necrosis Factor-alpha (TNF-α) | Murine Macrophages | LPS | Data Not Available |
| Interleukin-6 (IL-6) | Human PBMCs | LPS | Data Not Available |
| Cyclooxygenase-2 (COX-2) | Human Monocytes | LPS | Data Not Available |
| Inducible Nitric Oxide Synthase (iNOS) | Murine Macrophages | LPS | Data Not Available |
This table is for illustrative purposes only, as no specific data for this compound was found.
Efficacy Studies in Animal Models of Inflammatory Diseases
Following promising in vitro results, the therapeutic efficacy of this compound would be evaluated in established animal models of inflammatory diseases. nih.govnih.gov These models aim to mimic the pathophysiology of human conditions such as inflammatory bowel disease (IBD), rheumatoid arthritis, or sepsis. nih.govresearchgate.net The choice of animal model is critical and depends on the specific inflammatory condition being studied. nih.govresearchgate.net
In a typical study, the disease is induced in animals, which are then treated with this compound. The effectiveness of the treatment is evaluated based on a range of clinical and pathological parameters.
Table 2: Hypothetical Efficacy of this compound in an Animal Model of Inflammatory Bowel Disease
| Parameter | Vehicle Control | This compound Treatment |
| Clinical Score | ||
| Disease Activity Index (DAI) | High | Reduced |
| Pathological Assessment | ||
| Colon Length | Shortened | Preserved |
| Histological Score | Severe Inflammation | Attenuated Inflammation |
| Biochemical Markers | ||
| Myeloperoxidase (MPO) Activity | Elevated | Decreased |
| Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6) | Elevated | Decreased |
This table is for illustrative purposes only, as no specific data for this compound was found.
Structure Activity Relationship Sar Studies of Iprocinodine Ii Analogues
Elucidation of Key Pharmacophoric Elements for Biological Potency
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is necessary for biological activity. The elucidation of these key elements for a compound series like the hypothetical Iprocinodine II analogues is critical for designing more potent molecules. ug.edu.ge This process involves synthesizing and testing a variety of analogues to map out which features are crucial for interaction with the biological target.
Key pharmacophoric elements often include:
Hydrogen Bond Donors and Acceptors: Groups like amines, hydroxyls, or carbonyls that can form hydrogen bonds with the target protein.
Hydrophobic Centers: Aromatic rings or aliphatic chains that can engage in van der Waals interactions with hydrophobic pockets in the target.
Charged Groups: Positively or negatively charged centers (e.g., protonated amines, carboxylates) that can form ionic bonds.
Aromatic Rings: Rings that can participate in pi-pi stacking or cation-pi interactions.
For a hypothetical this compound structure containing a pyrrolidine (B122466) and a pyridine (B92270) ring, the pharmacophore might involve the nitrogen atom of the pyridine as a hydrogen bond acceptor and the nitrogen of the pyrrolidine ring as a potential hydrogen bond donor or a basic center for ionic interactions.
Impact of Specific Substituents and Structural Modifications on Activity Profiles
Systematic modification of a lead compound is the cornerstone of SAR studies. By altering specific substituents and structural components of this compound analogues, medicinal chemists can probe the steric and electronic requirements of the target binding site.
The pyrrolidine ring, a five-membered saturated heterocycle, is a common scaffold in many biologically active compounds. nih.gov Its significance in biological recognition stems from several factors:
Three-Dimensional Structure: Unlike flat aromatic rings, the sp3-hybridized carbons of the pyrrolidine ring provide a distinct three-dimensional shape. The ring is not planar and can adopt various "envelope" and "twisted" conformations, which can be crucial for fitting into a specific binding pocket. nih.gov
Basic Nitrogen Center: The nitrogen atom in the pyrrolidine ring is typically basic and can be protonated at physiological pH. This positive charge can form a strong ionic interaction (a salt bridge) with an acidic amino acid residue (e.g., aspartate or glutamate) in the target protein.
Stereochemistry: Substituents on the pyrrolidine ring can create chiral centers. The specific stereochemistry (R or S configuration) can dramatically impact binding affinity, as biological targets are themselves chiral. One enantiomer may fit perfectly into the binding site while the other fits poorly or not at all. nih.gov
Substitution Point: The ring provides multiple points for substitution, allowing for the attachment of other functional groups to optimize target interactions. Studies on proline, which contains a pyrrolidine ring, have shown its ring structure is important for substrate recognition by certain kinases. nih.gov
The pyridine ring is a six-membered aromatic heterocycle that is a prevalent feature in numerous approved drugs. nih.gov Its contribution to target binding is multifaceted:
Hydrogen Bonding: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, allowing it to form crucial interactions with hydrogen bond donors (like serine or threonine residues) on a target protein.
Aromatic Interactions: As an aromatic system, the pyridine ring can participate in favorable pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan.
Dipole Moment: The electronegative nitrogen atom gives the pyridine ring a significant dipole moment, which can influence its orientation and binding within the electrostatic environment of a protein's active site.
Scaffold for Substituents: The ring provides a rigid scaffold to position substituents in well-defined vectors, allowing for the precise exploration of the binding pocket. The substitution pattern on the ring can significantly alter the electronic properties and biological activity. researchgate.net
Altering the side chains attached to the core scaffold of this compound would be a primary strategy for optimizing its activity. Variations in the size, lipophilicity, and electronic nature of side chains can have a profound impact on both the potency (how much of the drug is needed for an effect) and selectivity (how well the drug binds to its intended target versus other targets).
For example, consider a hypothetical series of this compound analogues with variations in a side chain (R) attached to the pyrrolidine ring.
| Compound | Side Chain (R) | Potency (IC₅₀, nM) | Selectivity vs. Target B |
|---|---|---|---|
| Analogue 1 | -H | 580 | 5-fold |
| Analogue 2 | -CH₃ | 250 | 10-fold |
| Analogue 3 | -CH₂CH₃ | 450 | 8-fold |
| Analogue 4 | -CH(CH₃)₂ | 900 | 3-fold |
| Analogue 5 | -Phenyl | 85 | 50-fold |
| Analogue 6 | -CH₂OH | 150 | 25-fold |
From this hypothetical data, one could infer:
A small alkyl group like methyl (Analogue 2) is better than no substituent (Analogue 1).
Increasing the steric bulk with larger alkyl groups (Analogues 3 and 4) is detrimental to potency, suggesting a size-limited pocket.
Adding a phenyl group (Analogue 5) dramatically increases potency and selectivity, perhaps due to a new, favorable pi-pi stacking interaction.
Introducing a polar hydroxyl group (Analogue 6) retains good potency while improving selectivity, possibly by forming a new hydrogen bond.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical properties of a series of compounds and their biological activities. wikipedia.orgnih.gov Instead of a qualitative description, QSAR provides a quantitative, predictive model. brieflands.com
The general form of a QSAR model is: Activity = f (Physicochemical Properties / Structural Descriptors)
These descriptors can be electronic (e.g., partial charge), steric (e.g., molecular volume), or hydrophobic (e.g., LogP), among others. nih.gov
The development of a robust QSAR model is a multi-step process. mdpi.commdpi.com
Data Set Preparation: A diverse set of this compound analogues with accurately measured biological activities would be collected. This set is then typically divided into a "training set" to build the model and a "test set" to validate its predictive power.
Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors representing its structural, physicochemical, and electronic properties are calculated using specialized software.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Artificial Neural Networks (ANN), are used to find the best correlation between a subset of the calculated descriptors and the biological activity of the compounds in the training set. brieflands.comnih.gov
Model Validation: The model's ability to predict the activity of new compounds is tested using the external test set. A good model will accurately predict the activities of the molecules it has not "seen" before.
For instance, a hypothetical QSAR model for this compound analogues might look like the following linear equation:
log(1/IC₅₀) = 0.75 * ClogP - 0.21 * MR + 1.5 * HD_Count + 2.3
Where:
log(1/IC₅₀) is the biological activity.
ClogP is a measure of hydrophobicity.
MR is the molar refractivity (a measure of volume).
HD_Count is the number of hydrogen bond donors.
Integration of Physicochemical Descriptors in QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and medicinal chemistry, providing a quantitative correlation between the chemical structure of a compound and its biological activity. The integration of physicochemical descriptors is a cornerstone of this approach, allowing researchers to predict the activity of novel analogues and to understand the molecular properties driving their biological effects. While specific QSAR studies on this compound analogues are not extensively documented in publicly available literature, this section will detail the established principles and methodologies for integrating physicochemical descriptors in such studies, using hypothetical data for illustrative purposes.
The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular features. These features are quantified using physicochemical descriptors, which can be broadly categorized into hydrophobic, electronic, and steric parameters.
Hydrophobic Descriptors:
In a hypothetical QSAR study of this compound analogues, one might investigate how modifications to its structure affect its lipophilicity and, consequently, its activity. For instance, the introduction of alkyl or halogen substituents would be expected to increase log P, potentially leading to enhanced membrane permeability.
Electronic Descriptors:
Electronic properties of a molecule govern its interactions with biological targets, such as enzymes and receptors. The Hammett constant (σ) is a classic electronic descriptor that quantifies the electron-withdrawing or electron-donating ability of a substituent on a benzene ring. slideshare.net Other important electronic descriptors include molar refractivity (MR), which is related to the volume and polarizability of a molecule, and dipole moment. These descriptors help in understanding the electrostatic and dispersion forces involved in drug-receptor binding.
For this compound analogues, varying the substituents on its aromatic rings would modulate their electronic properties. A QSAR model could reveal whether electron-withdrawing or electron-donating groups are favorable for a particular biological activity.
Steric Descriptors:
Steric factors relate to the size and shape of a molecule, which are critical for its ability to fit into a binding site. Taft's steric parameter (Es) and molar refractivity (MR) are commonly used to describe the steric bulk of substituents. slideshare.net More advanced, computationally derived descriptors can provide a more detailed three-dimensional description of molecular shape.
By systematically modifying the size of substituents on this compound analogues, a QSAR study could elucidate the spatial requirements of the target's binding pocket.
Building the QSAR Model:
The process of integrating these descriptors into a QSAR model typically involves the following steps:
Data Set Selection: A series of this compound analogues with their corresponding biological activities (e.g., IC50 values) would be compiled.
Descriptor Calculation: A range of physicochemical descriptors for each analogue would be calculated using experimental methods or, more commonly, specialized software.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms, are used to establish a mathematical relationship between the descriptors (independent variables) and the biological activity (dependent variable).
Model Validation: The predictive power of the QSAR model is rigorously assessed using techniques like cross-validation and by testing it on an external set of compounds not used in the model development.
Hypothetical Research Findings for this compound Analogues:
To illustrate the application of these principles, a hypothetical QSAR study on a series of this compound analogues is presented below. In this scenario, the aim is to understand the structural requirements for inhibitory activity against a specific enzyme.
The following equation represents a hypothetical QSAR model derived from this study:
log(1/IC50) = 0.45 * log P - 0.23 * σ + 0.12 * Es + 2.5
This equation suggests that:
Hydrophobicity (log P): The positive coefficient indicates that increased lipophilicity is favorable for activity, suggesting that the compound may need to cross a lipid membrane to reach its target.
Electronic Effects (σ): The negative coefficient for the Hammett constant implies that electron-donating groups are preferred over electron-withdrawing groups for higher activity.
Steric Effects (Es): The positive coefficient for the Taft steric parameter suggests that bulkier substituents may enhance the binding affinity, up to a certain point.
The following interactive data table summarizes the hypothetical data for a set of this compound analogues, including their measured biological activity and calculated physicochemical descriptors.
| Compound | log P | σ | Es | log(1/IC50) |
| This compound | 3.2 | 0.1 | -1.2 | 4.5 |
| Analogue 1 | 3.5 | -0.1 | -1.0 | 4.9 |
| Analogue 2 | 2.8 | 0.3 | -1.5 | 4.1 |
| Analogue 3 | 4.1 | 0.0 | -0.8 | 5.2 |
| Analogue 4 | 3.0 | 0.2 | -1.3 | 4.3 |
This table allows for the visualization of how changes in the physicochemical descriptors correlate with the biological response. For instance, Analogue 3, with the highest log P and a moderately sized substituent, exhibits the highest activity.
Precursor Biosynthesis and Biotransformation Pathways Relevant to Iprocinodine Ii
Genetic and Metabolic Engineering Approaches for Enhanced Precursor Production
While specific metabolic engineering studies for enhancing Iprocinodine II production are not extensively documented, principles derived from engineering Nocardia and other actinomycetes for the overproduction of different antibiotics can be applied. The goal is to increase the intracellular pools of the key precursors for cinodine (B1669059) biosynthesis.
One major strategy is the overexpression of genes encoding rate-limiting enzymes in the precursor biosynthetic pathways. For instance, to increase the availability of the cinnamoyl moiety, enzymes in the shikimate pathway leading to tyrosine synthesis could be overexpressed.
Another key approach is to enhance the supply of primary metabolites that serve as entry points for secondary metabolite biosynthesis. Research on other Nocardia species has demonstrated that the heterologous expression of acetyl-CoA carboxylase genes can significantly increase the production of polyketide antibiotics by boosting the pool of malonyl-CoA. researchgate.netnih.gov While cinodine is not a polyketide, similar strategies to increase the availability of foundational metabolic building blocks would be beneficial.
Furthermore, the expression of transcriptional activator genes can upregulate entire biosynthetic gene clusters. In a study on nargenicin (B1140494) A1 production in Nocardia sp. CS682, the heterologous expression of S-adenosylmethionine synthetase (MetK1-sp) led to a 2.8-fold increase in antibiotic production through the transcriptional activation of the biosynthetic genes. researchgate.netnih.gov
Supplementing the fermentation medium with precursors has also proven effective. For the production of nargenicin A1 in engineered Nocardia strains, the addition of sodium propionate (B1217596) and methyl oleate (B1233923) to the culture medium significantly enhanced the final yield. jmb.or.kr A similar approach could be tested for this compound, where the fermentation medium is enriched with tyrosine, glucosamine (B1671600), and arginine to drive the flux towards cinodine biosynthesis.
The following table summarizes potential genetic and metabolic engineering strategies for enhancing the production of this compound precursors:
| Precursor | Biosynthetic Pathway | Potential Engineering Strategy | Rationale |
| Cinnamoyl moiety | Shikimate Pathway (from chorismate to tyrosine) | Overexpression of key enzymes in the tyrosine biosynthesis pathway. | To increase the intracellular concentration of tyrosine. |
| Carbohydrate units | Hexosamine Biosynthetic Pathway | Overexpression of glucosamine-6-phosphate synthase. | To enhance the availability of glucosamine for glycosylation. |
| Spermidine (B129725) and Guanidino units | Arginine and Proline Metabolism | Overexpression of enzymes in the arginine biosynthetic pathway. | To increase the pool of arginine, citrulline, and ornithine. |
| General Metabolism | Central Carbon Metabolism | Heterologous expression of acetyl-CoA carboxylase. | To increase the overall metabolic flux towards biosynthetic precursors. |
| Gene Regulation | Transcriptional Regulation | Introduction of heterologous transcriptional activators like MetK. | To upregulate the entire cinodine biosynthetic gene cluster. |
Below are the detailed research findings from metabolic engineering studies on Nocardia for the enhanced production of other antibiotics, which could be extrapolated for this compound precursor enhancement.
Research Findings on Metabolic Engineering of Nocardia
| Engineered Strain | Genetic Modification | Target Antibiotic | Fold Increase in Production | Reference |
|---|---|---|---|---|
| Nocardia sp. CS682 | Heterologous expression of S-adenosylmethionine synthetase (MetK1-sp) | Nargenicin A1 | ~2.8 | researchgate.netnih.gov |
| Nocardia sp. ACC18 | Expression of acetyl-CoA carboxylase genes | Nargenicin A1 | ~3.8 | researchgate.netnih.gov |
| Nocardia sp. CS682 | Supplementation with 15 mM sodium propionate | Nargenicin A1 | ~4.25 | jmb.or.kr |
| Nocardia sp. CS682 | Supplementation with 30 mM methyl oleate | Nargenicin A1 | ~4.62 | jmb.or.kr |
Advanced Analytical Methodologies for Characterization and Quantification in Research
Chromatographic Separation Techniques for Iprocinodine II and Metabolites
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for identifying, quantifying, and separating components in a liquid sample. wjpmr.com The development of a robust HPLC method is a critical first step in the analysis of this compound and its metabolites. wjpmr.comdiva-portal.org This process involves the systematic optimization of several parameters to achieve the desired separation with high resolution, sensitivity, and reproducibility. researchtrend.net
Key steps in HPLC method development include the selection of the appropriate stationary phase (column), mobile phase composition, and detector. irjmets.comresearchgate.net For non-polar compounds like many organic molecules, reversed-phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is non-polar and the mobile phase is polar. irjmets.com The choice of solvents, such as acetonitrile (B52724), methanol, and water, and the use of additives and gradient elution are carefully considered to achieve optimal separation. researchtrend.netirjmets.com
The development process for an HPLC method for this compound would involve:
Column Selection: Choosing a column with appropriate chemistry (e.g., C18) and particle size to ensure efficient separation. lcms.cz
Mobile Phase Optimization: Testing different solvent mixtures and gradients to achieve the best resolution between this compound and its metabolites. irjmets.com
Detector Selection: Utilizing a detector, such as a UV-Vis or Diode Array Detector (DAD), that provides high sensitivity for the analytes of interest. researchgate.net
Method Validation: Once developed, the method is validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness. researchtrend.net
A typical HPLC method development workflow is summarized in the table below.
| Parameter | Considerations for this compound Analysis |
| Column | Reversed-phase (e.g., C18, C8) for separation of the parent compound and its potentially less polar metabolites. lcms.cz |
| Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol). Gradient elution is often necessary to resolve a complex mixture of metabolites. irjmets.com |
| Flow Rate | Typically in the range of 0.5-2.0 mL/min for analytical columns. |
| Detection | UV-Vis detection at a wavelength where this compound and its metabolites exhibit maximum absorbance. |
| Temperature | Column temperature is controlled to ensure reproducible retention times. |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry. jfda-online.comresearchgate.net This combination is particularly powerful for the analysis of complex mixtures, such as biological samples containing a parent drug and its metabolites. mdpi.com
In the analysis of this compound, LC-MS serves two primary purposes:
Identification: By providing the mass-to-charge ratio (m/z) of the eluting compounds, MS can tentatively identify this compound and its metabolites. researchgate.net
Quantification: When operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode, LC-MS can provide highly sensitive and specific quantification of the target analytes. jfda-online.comnih.gov
The development of an LC-MS method for this compound would build upon the optimized HPLC method. The mass spectrometer parameters, such as the ionization source (e.g., electrospray ionization - ESI) and analyzer settings, would be tuned to achieve maximum sensitivity for this compound and its expected metabolites. nih.gov
Spectroscopic Characterization Methods in this compound Research
Spectroscopic techniques are essential for elucidating the detailed chemical structure and three-dimensional conformation of molecules. pitt.edu For a novel compound like this compound, a combination of spectroscopic methods is employed to gain a comprehensive understanding of its molecular architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds. slideshare.netchemrxiv.org It provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the deduction of its connectivity and stereochemistry. ox.ac.uk
For the structural elucidation of this compound, a suite of NMR experiments would be performed:
1D NMR (¹H and ¹³C): These experiments provide fundamental information about the number and types of protons and carbons in the molecule. chemrxiv.org
2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei, which helps to piece together the molecular framework. pitt.edu For instance, COSY (Correlation Spectroscopy) identifies coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) shows longer-range correlations between protons and carbons, which is crucial for connecting different molecular fragments. ox.ac.uk
The data obtained from these NMR experiments are meticulously analyzed to propose a definitive structure for this compound.
Mass Spectrometry (MS/MS) for Fragment Analysis
Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. ncsu.edunih.gov This method is particularly useful for confirming the identity of a compound and for gaining structural information, especially when combined with LC. researchgate.net
Precursor Ion Selection: The molecular ion of this compound (or one of its metabolites) is selected in the first mass analyzer.
Collision-Induced Dissociation (CID): The selected ion is fragmented by collision with an inert gas.
Fragment Ion Analysis: The resulting fragment ions are analyzed in the second mass analyzer, producing a characteristic fragmentation pattern. mdpi.com
This fragmentation pattern serves as a "fingerprint" for the molecule and can be used to confirm its identity and to deduce structural features by analyzing the masses of the fragments. mdpi.com
| Ionization Technique | Key Features | Application in this compound Research |
| Electrospray Ionization (ESI) | Soft ionization technique suitable for polar and thermally labile molecules. | Ideal for analyzing this compound and its metabolites separated by LC. |
| Atmospheric Pressure Chemical Ionization (APCI) | Suitable for less polar and more volatile compounds. | May be used as a complementary ionization technique to ESI. |
Circular Dichroism (CD) Spectroscopy for Conformational Studies
Circular Dichroism (CD) spectroscopy is a powerful technique for studying the three-dimensional structure, or conformation, of chiral molecules in solution. e3s-conferences.orgmuni.cz It measures the differential absorption of left- and right-circularly polarized light by a sample. muni.cz Since the conformation of a molecule can significantly impact its biological activity, CD spectroscopy provides valuable insights.
For this compound, which is likely a chiral molecule, CD spectroscopy can be used to:
Determine Secondary and Tertiary Structure: In the case of larger molecules or aggregates, CD can provide information about folding and higher-order structures. plos.org
Study Conformational Changes: CD is highly sensitive to changes in molecular conformation that may be induced by factors such as pH, temperature, or binding to a biological target. nih.govnih.gov
Assess Stability: The technique can be used to monitor the stability of the compound's conformation under various conditions. e3s-conferences.org
The CD spectrum of this compound would provide a unique signature of its solution-state conformation, which can be correlated with its biological function.
Bioanalytical Method Development for in vitro and ex vivo Studies
The development of robust bioanalytical methods is a critical prerequisite for the evaluation of new chemical entities in in vitro and ex vivo research settings. fda.gov These methods provide the foundation for understanding a compound's behavior in biological systems, offering insights into its potential efficacy and metabolic fate. The primary objective is to establish a reliable and reproducible procedure for the quantitative analysis of the target analyte in complex biological matrices. europa.euaustinpublishinggroup.com This process involves a meticulous approach to sample preparation, chromatographic separation, and detection, tailored to the specific physicochemical properties of the compound and the nature of the biological sample.
For a compound like this compound, method development would commence with a thorough characterization of its properties. The selection of an appropriate analytical technique is paramount, with liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) being a prevalent choice due to its high sensitivity and selectivity. nih.govgoogleapis.com The development process also focuses on creating efficient sample preparation techniques, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to remove interfering components from the biological matrix. googleapis.com The ultimate goal is to devise a method that is not only accurate and precise but also practical for the intended research application.
Quantitative Analysis in Biological Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative bioanalysis of a wide array of compounds. nih.govsigmaaldrich.com This technique combines the powerful separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. sigmaaldrich.com For instance, in the analysis of various kinase inhibitors, an LC-MS/MS method was developed for their simultaneous quantification in human plasma and serum, demonstrating the versatility of this approach. nih.gov Similarly, a method for analyzing thyroid hormones in plasma utilized online solid-phase extraction coupled with LC-MS, highlighting the continuous advancements in automating and expediting sample analysis.
A critical aspect of quantitative analysis is the management of matrix effects, where components of the biological sample can interfere with the ionization of the target analyte, potentially leading to inaccurate results. googleapis.com To mitigate this, stable isotope-labeled internal standards are often employed. nih.gov These standards are chemically identical to the analyte but have a different mass, allowing for accurate quantification even in the presence of matrix-induced signal suppression or enhancement. The development of a quantitative assay also involves the preparation of a calibration curve using a blank biological matrix spiked with known concentrations of the analyte. ich.org
The following interactive table outlines typical parameters considered during the quantitative analysis of a compound in a biological matrix, illustrated with data that would be analogous for a study involving this compound.
| Parameter | Typical Method | Example Application | Acceptance Criteria |
| Analyte | This compound | Quantification in rat plasma | --- |
| Internal Standard | Stable Isotope-Labeled this compound | Correction for matrix effects and variability | Consistent peak area ratio |
| Analytical Technique | LC-MS/MS | High sensitivity and selectivity | Signal-to-noise ratio > 10 |
| Sample Preparation | Protein Precipitation | Removal of proteins from plasma | >95% protein removal |
| Linearity Range | 1-1000 ng/mL | Defines the quantifiable concentration range | r² > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | Lowest concentration with acceptable precision and accuracy | Accuracy ±20%, Precision <20% |
Method Validation for Research Applications
Method validation is the process of demonstrating that a bioanalytical method is suitable for its intended purpose. ajpsonline.comeuropa.eu For research applications, this ensures that the data generated are reliable and reproducible. The validation process involves a series of experiments designed to assess the method's performance characteristics. austinpublishinggroup.com According to guidelines from regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), which are often adapted for research purposes, key validation parameters include accuracy, precision, selectivity, sensitivity, reproducibility, and stability. ich.orgeuropa.eu
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the degree of scatter among a series of measurements. ajpsonline.com These are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days. nih.gov For large molecule analysis using LC-MS/MS, an acceptance criterion of four out of six QC samples being within 15% of the nominal value is often used. ajpsonline.com
Selectivity and Specificity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. austinpublishinggroup.com Specificity ensures that the signal measured is solely from the analyte of interest. This is often evaluated by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard.
Stability: The stability of the analyte in the biological matrix under various storage and processing conditions is a critical parameter. nih.govnih.gov Stability studies are conducted to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. These studies typically evaluate freeze-thaw stability, short-term stability at room temperature, and long-term stability at the intended storage temperature. nih.gov For example, a study on the stability of 53 antibiotics in biological matrices demonstrated the importance of such evaluations for ensuring the integrity of analytical results. nih.gov
The following interactive table summarizes the key validation parameters and their typical acceptance criteria for a bioanalytical method intended for research use.
| Validation Parameter | Purpose | Typical Acceptance Criteria (for research) |
| Accuracy | Closeness of measured value to the true value. | Within ±20% of the nominal value (at LLOQ), and ±15% for other QCs. |
| Precision | Degree of scatter in a series of measurements. | Coefficient of variation (CV) ≤20% (at LLOQ), and ≤15% for other QCs. |
| Selectivity | Differentiating the analyte from other components. | No significant interfering peaks at the retention time of the analyte or internal standard. |
| Lower Limit of Quantification (LLOQ) | Lowest quantifiable concentration. | Analyte response is at least 5 times the response of a blank sample. |
| Carry-over | Contamination from a preceding sample. | Response in a blank sample following a high concentration sample should be ≤20% of the LLOQ. |
| Matrix Effect | Alteration of analyte response by matrix components. | CV of the slope of calibration curves from different matrix lots should be acceptable. |
| Stability (Freeze-Thaw, Short-term, Long-term) | Analyte stability under various conditions. | Mean concentration at each stability point should be within ±15% of the nominal concentration. |
Theoretical and Computational Investigations of Iprocinodine Ii
Quantum Chemical Calculations of Molecular Structure and Reactivity
Quantum chemical calculations are fundamental in modern chemistry for investigating molecular structure, stability, and reactivity from first principles. unipd.it These computational methods, rooted in quantum mechanics, provide detailed electronic-level insights that are often inaccessible through experimental techniques alone. unipd.it For a given molecule, these calculations can predict geometries, energies, and a variety of properties that govern its chemical behavior.
Electronic Structure Analysis and Orbital Interactions
The electronic structure of a molecule, specifically the arrangement and energies of its molecular orbitals, is key to understanding its reactivity. numberanalytics.com Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. researchgate.net
Table 1: Hypothetical Electronic Properties of Iprocinodine II
| Property | Calculated Value | Significance |
| HOMO Energy | -6.2 eV | Electron-donating capability |
| LUMO Energy | -1.5 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 4.7 eV | Chemical stability & reactivity |
| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |
Note: The data in this table is hypothetical and for illustrative purposes, as no specific experimental or computational results for this compound were found.
Prediction of Spectroscopic Properties
Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which is invaluable for identifying and characterizing new compounds. mpg.deresearchgate.net By calculating the electronic transitions, vibrational frequencies, and nuclear magnetic shielding, it is possible to generate theoretical spectra (UV-Vis, IR, Raman, NMR) that can be compared with experimental data. mdpi.com
Time-dependent density functional theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis) by calculating the energies and oscillator strengths of electronic excitations. mpg.de For vibrational spectra (IR and Raman), calculations typically involve determining the second derivatives of the energy with respect to atomic displacements to find the normal modes of vibration and their corresponding frequencies and intensities. mdpi.comwsu.edu Similarly, NMR chemical shifts and coupling constants can be predicted by calculating the magnetic shielding tensors of nuclei within the molecule's electronic environment. mdpi.com These predictions can aid in the structural elucidation of complex molecules and help assign experimental spectra. mdpi.com
Molecular Modeling and Dynamics Simulations for Target Interactions
Molecular modeling and simulations are essential computational techniques used to study how a small molecule, or ligand, might interact with a biological target, such as a protein. utep.edu These methods provide dynamic insights into binding events that are critical for fields like drug discovery. nih.gov
Ligand-Protein Docking Studies for Putative Targets
Ligand-protein docking is a computational method used to predict the preferred orientation of a molecule when it binds to a protein. psu.edu This technique is instrumental in identifying potential biological targets for a compound and in understanding the structural basis of its activity. researchgate.net Inverse docking, where a single ligand is screened against a database of many protein structures, can be used to find potential protein targets, which can help in identifying new therapeutic uses or understanding off-target effects. nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. researchgate.netnih.gov The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net
Molecular Dynamics Simulations to Elucidate Binding Mechanisms
Molecular dynamics (MD) simulations offer a powerful approach to study the physical movements of atoms and molecules over time. utep.edunih.gov In the context of ligand-protein interactions, MD simulations can provide detailed, time-resolved information about the binding process and the stability of the resulting complex. uu.nlnih.gov Starting from a docked pose, an MD simulation can reveal how the ligand and protein adjust their conformations to optimize their interaction. frontiersin.org These simulations can help elucidate the entire binding pathway, identify transient intermediate states, and calculate binding free energies, which provide a more accurate measure of binding affinity than docking scores alone. nih.govnih.gov By analyzing the trajectory of the simulation, researchers can understand the dynamic nature of the interactions and the role of solvent molecules in the binding event. researchgate.net
Table 2: Illustrative Molecular Dynamics Simulation Parameters
| Parameter | Value/Setting | Purpose |
| Simulation Time | 200 ns | To observe significant conformational changes and binding events. mdpi.com |
| Force Field | AMBER, GROMOS | To describe the physics of atomic interactions. uu.nl |
| Water Model | TIP3P | To explicitly solvate the system, mimicking physiological conditions. |
| Temperature | 300 K | To simulate physiological temperature. |
| Pressure | 1 bar | To simulate atmospheric pressure. |
Note: This table presents typical parameters for MD simulations and is for illustrative purposes only.
Computational Studies on Reaction Mechanisms in Synthesis and Degradation
Computational chemistry is a vital tool for elucidating the detailed mechanisms of chemical reactions, including those involved in the synthesis and degradation of molecules. scienceopen.com By mapping the potential energy surface of a reaction, researchers can identify reactants, products, transition states, and intermediates. scienceopen.com This information provides a step-by-step understanding of how a reaction proceeds, which is crucial for optimizing reaction conditions, improving yields, and predicting the formation of byproducts or degradation products. nrel.gov Quantum chemical methods, such as Density Functional Theory (DFT), are commonly used to calculate the energies and structures along a reaction pathway, allowing for the determination of activation energies and reaction rates. researchgate.netchemrxiv.org
Chemoinformatic and Machine Learning Approaches in this compound Research
A comprehensive review of publicly available scientific literature and research databases reveals a notable absence of specific studies applying chemoinformatic and machine learning approaches directly to the chemical compound this compound. While computational methods are increasingly pivotal in drug discovery and development, dedicated research employing these techniques for the analysis, modeling, or prediction of this compound's properties or activities has not been published.
Chemoinformatics and machine learning are powerful tools in modern computational chemistry. mdpi.com They are frequently used for a variety of tasks, including:
Quantitative Structure-Activity Relationship (QSAR) studies: These models correlate variations in the chemical structure of compounds with their biological activities. pharmacophorejournal.comaboutscience.eunanobioletters.com
Molecular Docking and Simulation: These methods predict the binding affinity and interaction of a molecule with a biological target at an atomic level. journaljammr.com
Virtual Screening: This involves computationally screening large libraries of compounds to identify potential drug candidates. mdpi.com
ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules can be predicted using computational models. journaljammr.com
De Novo Design: Algorithms can be used to design novel molecules with desired properties. mdpi.com
Despite the broad applicability of these methods to related classes of compounds, such as other aminoglycoside antibiotics, specific research initiatives focusing on this compound appear to be unpublished or proprietary. The application of such in silico studies could theoretically provide valuable insights into its mechanism of action, potential for modification, and structure-activity relationships. journaljammr.com However, at present, there are no detailed research findings or corresponding data tables to report for this compound within this domain.
Future Directions and Emerging Research Avenues for Iprocinodine Ii
Identification of Novel Molecular Targets and Pathways
Future research on Iprocinodine II would critically hinge on the precise identification of its molecular targets and the cellular pathways it modulates. While its precursor, cinodine (B1669059), is known to target bacterial DNA gyrase, it is plausible that the structural modifications in this compound could alter its binding affinity or even confer activity against novel targets. thieme-connect.commicrobenotes.comnih.govasm.org
Initial studies would likely involve broad-spectrum screening to determine its activity profile against a panel of clinically relevant bacterial and fungal pathogens. For promising targets, detailed mechanistic studies would be required. Techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, and computational target prediction could be employed to identify direct binding partners of this compound within the cell.
Once a primary target is validated, downstream pathway analysis would be essential. This would involve investigating the effect of this compound on key cellular processes such as DNA replication and repair, protein synthesis, and cell wall integrity. ontosight.ai For instance, if DNA gyrase is confirmed as a target, studies would focus on its specific interaction with the GyrA or GyrB subunits and compare its potency to other known gyrase inhibitors. thieme-connect.comnih.gov
Table 1: Potential Molecular Targets and Investigative Techniques for this compound
| Potential Molecular Target | Rationale | Investigative Techniques |
| Bacterial DNA Gyrase | Precursor (cinodine) is a known inhibitor. thieme-connect.commicrobenotes.comnih.govasm.org | In vitro gyrase supercoiling assays, surface plasmon resonance (SPR) for binding kinetics, X-ray crystallography of the complex. |
| Bacterial Topoisomerase IV | A related type II topoisomerase and a target for other antibiotics. thieme-connect.comthieme-connect.com | Decatenation assays, ATPase activity assays. |
| Ribosomal Subunits | A common target for antibiotics interfering with protein synthesis. ontosight.ai | In vitro translation inhibition assays, footprinting analysis. |
| Cell Wall Biosynthesis Enzymes | Essential for bacterial viability and a target for major antibiotic classes. ontosight.ai | Analysis of cell wall precursor accumulation, enzymatic assays with purified enzymes. |
Rational Design and Synthesis of Next-Generation this compound Analogues
Following the identification and characterization of this compound's molecular target(s), the rational design and synthesis of next-generation analogues would be a crucial step toward improving its therapeutic potential. This process aims to enhance potency, selectivity, and pharmacokinetic properties.
Structure-activity relationship (SAR) studies would form the foundation of this effort. By systematically modifying different functional groups on the this compound scaffold, researchers can determine which parts of the molecule are essential for its biological activity. Computational modeling and docking studies would be invaluable in predicting how different analogues might interact with the target protein, guiding the synthetic efforts toward the most promising candidates. nih.govmdpi.com
For example, modifications could be explored at the isopropyl group, the cinnamoyl linker, or the spermidine (B129725) moiety to optimize binding interactions. jst.go.jp Synthetic strategies might involve semi-synthesis starting from the natural product or total synthesis to allow for greater structural diversity. nih.gov The goal would be to generate a library of analogues with a range of properties for further evaluation.
Application of Systems Biology and Omics Approaches in this compound Research
Transcriptomic analysis (e.g., RNA-seq) of bacteria treated with this compound could reveal global changes in gene expression, highlighting the pathways that are most affected by the compound. Proteomic studies could identify changes in protein abundance, post-translational modifications, or protein-protein interactions induced by the drug. Metabolomic profiling would offer insights into the metabolic state of the cell upon treatment.
Integrating these multi-omics datasets can help to construct detailed models of the drug's interaction network within the cell, potentially uncovering previously unknown mechanisms or identifying biomarkers of sensitivity and resistance. nih.gov This approach is particularly powerful for natural products, which often have complex biological activities. researchgate.netuq.edu.au
| Omics Technology | Potential Application | Expected Insights |
| Transcriptomics (RNA-seq) | Profile gene expression changes in bacteria upon this compound treatment. | Identification of stress response pathways, upregulation of efflux pumps, and other resistance mechanisms. |
| Proteomics (Mass Spectrometry) | Quantify changes in protein levels and post-translational modifications. | Validation of target engagement, identification of off-target effects, and understanding of cellular response networks. |
| Metabolomics (NMR, Mass Spectrometry) | Analyze the global metabolic profile of treated cells. | Elucidation of metabolic pathways disrupted by this compound. |
| Genomics (Whole Genome Sequencing) | Sequence resistant mutants to identify mutations conferring resistance. | Confirmation of the drug's molecular target and identification of resistance mechanisms. |
Development of Advanced in vitro Models for Mechanistic Studies
To gain a deeper understanding of the mechanisms of action of this compound, it will be necessary to move beyond traditional in vitro assays and utilize more advanced models that better mimic the in vivo environment. nih.govmdpi.comkist.re.krresearchgate.nettandfonline.comasm.org
For antibacterial research, this includes the use of dynamic in vitro infection models that can simulate the pharmacokinetic profiles of the drug in the human body. nih.gov These models allow for the study of time-dependent killing and the emergence of resistance under more clinically relevant conditions. Furthermore, models that incorporate bacterial biofilms are crucial, as biofilms are a major cause of persistent and chronic infections and often exhibit increased antibiotic tolerance.
For more complex investigations, organ-on-a-chip and other microphysiological systems could be employed to study the interaction of this compound with host cells in a controlled environment. mdpi.com These models can provide valuable information on the compound's efficacy and potential toxicity in a human-relevant context without the immediate need for animal studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
